N-[(1-cyclopentylpiperidin-4-yl)methyl]-2-(2-methoxyphenoxy)acetamide
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Overview
Description
N-[(1-cyclopentylpiperidin-4-yl)methyl]-2-(2-methoxyphenoxy)acetamide is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a cyclopentylpiperidine moiety linked to a methoxyphenoxyacetamide group, which imparts distinct physicochemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1-cyclopentylpiperidin-4-yl)methyl]-2-(2-methoxyphenoxy)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the cyclopentylpiperidine intermediate: This step involves the reaction of cyclopentanone with piperidine under acidic conditions to form the cyclopentylpiperidine intermediate.
Introduction of the methoxyphenoxy group: The intermediate is then reacted with 2-methoxyphenol in the presence of a suitable base, such as sodium hydride, to introduce the methoxyphenoxy group.
Acetylation: Finally, the compound is acetylated using acetic anhydride to form the desired this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[(1-cyclopentylpiperidin-4-yl)methyl]-2-(2-methoxyphenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenoxyacetamides.
Scientific Research Applications
N-[(1-cyclopentylpiperidin-4-yl)methyl]-2-(2-methoxyphenoxy)acetamide has been explored for various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Studied for its potential therapeutic effects, including analgesic and anti-inflammatory properties.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(1-cyclopentylpiperidin-4-yl)methyl]-2-(2-methoxyphenoxy)acetamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream effects on cellular pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- N-((1-cyclohexylpiperidin-4-yl)methyl)-2-(2-methoxyphenoxy)acetamide
- N-((1-cyclopropylpiperidin-4-yl)methyl)-2-(2-methoxyphenoxy)acetamide
- N-((1-cyclobutylpiperidin-4-yl)methyl)-2-(2-methoxyphenoxy)acetamide
Uniqueness
N-[(1-cyclopentylpiperidin-4-yl)methyl]-2-(2-methoxyphenoxy)acetamide is unique due to its specific cyclopentylpiperidine moiety, which imparts distinct steric and electronic properties compared to its analogs. This uniqueness can influence its binding affinity, selectivity, and overall biological activity, making it a valuable compound for further research and development.
Properties
IUPAC Name |
N-[(1-cyclopentylpiperidin-4-yl)methyl]-2-(2-methoxyphenoxy)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N2O3/c1-24-18-8-4-5-9-19(18)25-15-20(23)21-14-16-10-12-22(13-11-16)17-6-2-3-7-17/h4-5,8-9,16-17H,2-3,6-7,10-15H2,1H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOJCASXJVABXCS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCC(=O)NCC2CCN(CC2)C3CCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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